molecular formula C20H14N2OS2 B2969249 (E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide CAS No. 477326-08-2

(E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2969249
CAS RN: 477326-08-2
M. Wt: 362.47
InChI Key: FZLDVBMKCJKJES-CMDGGOBGSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have an extensive conjugated system due to the presence of the acenaphthene and thiazole moieties. This could potentially give the compound interesting optical or electronic properties .


Chemical Reactions Analysis

The reactivity of this compound could be quite diverse due to the presence of several different functional groups. The acrylamide could undergo reactions at the carbon-carbon double bond, while the thiazole ring might be involved in nucleophilic or electrophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its polar functional groups and extensive conjugated system. It might have a relatively high melting point due to the potential for pi stacking interactions, and it might be soluble in polar organic solvents .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural determination of related compounds provide insight into the potential applications of (E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide. For example, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was synthesized from 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide, revealing the potential for generating complex acrylamides with specific structural features (Kariuki et al., 2022).

Applications in Dye-Sensitized Solar Cells (DSSCs)

Organic chromophores derived from similar acrylamide structures, like those with a D-π-A-π-A architecture, have been used in dye-sensitized solar cells (DSSCs). These compounds, characterized by spectral, photophysical, and electrochemical analyses, show promise in improving the efficiency of DSSCs (Naik et al., 2017).

Enzyme Inhibition Studies

Compounds like 4-(Phenylamino)quinazoline and 4-(phenylamino)pyrido[d]pyrimidine acrylamides, which are structurally related to (E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide, have been studied as irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor (EGFR). This suggests potential applications in studying enzyme inhibition and designing new drugs (Smaill et al., 1999).

Synthesis of Novel Heterocyclic Compounds

The reaction of compounds containing acrylamide moieties with different reagents can lead to the formation of a variety of heterocyclic compounds. These reactions and the resulting products can be pivotal in the development of new pharmaceuticals and materials (Fathalla & Pazdera, 2002).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use in a biological context, the mechanism would depend on the specific biological target. In a chemical context, the mechanism would depend on the reaction conditions and the other reactants present .

Future Directions

The future research directions for this compound could be quite broad, depending on its intended application. It could be interesting to explore its potential uses in fields like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

(E)-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2OS2/c23-17(9-8-14-4-2-10-24-14)21-20-22-19-15-5-1-3-12-6-7-13(18(12)15)11-16(19)25-20/h1-5,8-11H,6-7H2,(H,21,22,23)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLDVBMKCJKJES-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C=CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)/C=C/C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide

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